7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure with an indole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactionsKey reagents often include chloroacetyl chloride, indole derivatives, and thiourea, with reaction conditions involving reflux in suitable solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as microwave-assisted synthesis or catalytic processes may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazolinone core or the indole moiety.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Mechanism of Action
The mechanism of action of 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation. The quinazolinone core may also contribute to the compound’s biological activity by binding to enzymes or other proteins .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one include other indole-quinazolinone derivatives and related heterocyclic compounds. Examples include:
- 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-one
- 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one .
Uniqueness
The uniqueness of 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of both the indole and quinazolinone moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H14ClN3OS |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H14ClN3OS/c19-12-5-6-14-16(9-12)21-18(24)22(17(14)23)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24) |
InChI Key |
VAIFJJKIQIBQFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |
Origin of Product |
United States |
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